molecular formula C7H5F3N2O2 B1583538 2-Nitro-3-(trifluoromethyl)aniline CAS No. 386-71-0

2-Nitro-3-(trifluoromethyl)aniline

Cat. No. B1583538
CAS RN: 386-71-0
M. Wt: 206.12 g/mol
InChI Key: ZLWSMUKHEYFHAB-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 . It is also known by its IUPAC name, 2-nitro-3-(trifluoromethyl)aniline .


Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

2-Nitro-3-(trifluoromethyl)aniline is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Field of Application: Organic Chemistry 2-Nitro-3-(trifluoromethyl)aniline is used in the field of organic chemistry, specifically in the synthesis of fluorescent dyes .

3. Methods of Application The synthesis of NBD-Cl involves the reaction of 2-Nitro-3-(trifluoromethyl)aniline with other reagents under specific conditions. The exact technical details and parameters would depend on the specific dye being synthesized .

4. Results or Outcomes NBD-Cl is a widely used fluorescent probe for the detection of biologically important molecules, such as amino acids, peptides, and proteins .

1. Field of Application: Organic Chemistry 2-Nitro-3-(trifluoromethyl)aniline is used in the field of organic chemistry, specifically in the synthesis of pharmaceutical intermediates .

3. Methods of Application The exact procedures can vary, but generally involve reacting 2-Nitro-3-(trifluoromethyl)aniline with other compounds under specific conditions to form the desired drug. The exact technical details and parameters would depend on the specific drug being synthesized .

4. Results or Outcomes The outcome of this process is the production of various pharmaceuticals. These drugs have a wide range of therapeutic applications, from treating bacterial infections to reducing inflammation .

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of exposure, it is advised to seek medical attention .

properties

IUPAC Name

2-nitro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(11)6(4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWSMUKHEYFHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278837
Record name 2-nitro-3-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-3-(trifluoromethyl)aniline

CAS RN

386-71-0
Record name 386-71-0
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Record name 2-nitro-3-(trifluoromethyl)aniline
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URL https://comptox.epa.gov/dashboard/DTXSID90278837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-3-(trifluoromethyl)aniline
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Synthesis routes and methods I

Procedure details

N-(2-Nitro-3-trifluoromethyl-phenyl)-acetamide (Helvetica 1947, p. 107) (3.6 g) was dissolved in EtOH and heated to 105° C. prior to the addition of 1N NaOH (60 ml) and 50% NaOH (10 ml). After 2.5 h, the reaction was cooled to rt and EtOAc was added. The organic layer was washed with water and brine. Then it was dried and concentrated to give a crude 2-nitro-3-trifluoromethyl-phenylamine (2.79 g): 1H NMR (CDCl3, δppm, 300 mHz) 5.0 (s, 2H), 7.02 (d, 1H), 7.10 (d, 1H), 7.38 (t, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide (0.9 g, 3.6 mmol) in ethanol (23 mL) was added an aq. solution of 20% aq. sodium hydroxide (4.5 mL) and the mixture was heated to reflux for one hour. After completion of the reaction, the reaction mixture was cooled to room temperature and the solvents were evaporated. The reaction mixture was then diluted with water (50 mL), extracted with ethyl acetate (2×25 mL). The combined organic layers were dried over sodium sulphate and concentrated to dryness to get the title compound as yellow solid (0.67 g, 95.54%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
95.54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Ohmori, S Sakamoto, H Kubota… - Journal of medicinal …, 1994 - ACS Publications
R1, R2= N02, NH2 «(a) H2, Pd-C (10%), 1 N HCI;(b)(COOH) 2, 4 N HCI. 3-pyridyl analog 30b was prepared from the corresponding 25b in a similar manner except that the nitration of …
Number of citations: 150 pubs.acs.org
B Hu, RJ Unwalla, I Goljer, JW Jetter… - Journal of medicinal …, 2010 - ACS Publications
A series of phenyl sulfone substituted quinoxaline were prepared and the lead compound 13 (WYE-672) was shown to be a tissue selective LXR Agonist. Compound 13 demonstrated …
Number of citations: 44 pubs.acs.org

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